Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide
Description
Molecular Architecture and Substituent Effects
The compound’s structure features a central nitrogen atom bonded to three organic groups: a methyl group, two 2-hydroxyethyl groups, and a highly fluorinated pentadecyl chain. The fluorinated moiety consists of 24 fluorine atoms arranged in a tetracosafluoro segment, terminating in a trifluoromethyl group (–CF$$_3$$) at the 14th position. This asymmetric design distinguishes it from conventional QASs, which typically exhibit uniform fluorocarbon or hydrocarbon tails.
The 2-hydroxyethyl groups introduce hydrophilicity and hydrogen-bonding capacity, while the fluorinated chain provides exceptional lipophobicity and thermal stability. Such hybrid architectures leverage synergistic effects between fluorocarbon and hydrocarbon domains, enhancing surface activity compared to single-chain surfactants. Table 1 contrasts key structural features of this compound with traditional fluorinated QASs.
Table 1: Structural Comparison of Fluorinated Quaternary Ammonium Salts
Role of Anion and Cation Interactions
The iodide counterion contributes to solubility in polar solvents, while the cationic ammonium center facilitates electrostatic interactions with anionic surfaces. This dual functionality enables applications in emulsification and dispersion processes, where traditional fluorosurfactants like perfluorooctanesulfonic acid (PFOS) exhibit limitations due to environmental persistence. Computational studies of similar QASs reveal that anion basicity and cation flexibility critically influence solvent compatibility, particularly in supercritical CO$$_2$$ systems.
Properties
CAS No. |
94159-76-9 |
|---|---|
Molecular Formula |
C21H19F27INO3 |
Molecular Weight |
973.2 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]azanium;iodide |
InChI |
InChI=1S/C21H19F27NO3.HI/c1-49(2-4-50,3-5-51)7-8(52)6-9(22,23)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)18(39,40)16(35,36)14(31,32)12(27,28)10(24,20(43,44)45)21(46,47)48;/h8,50-52H,2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
QQRRNNJXDYEDNO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide** typically involves a multi-step process. The initial step often includes the preparation of the fluorinated alkyl chain through a series of fluorination reactions. This is followed by the introduction of the hydroxyethyl groups and the methyl group through nucleophilic substitution reactions. The final step involves the quaternization of the amine group with methyl iodide to form the ammonium iodide salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ammonium group, potentially converting it back to the amine form.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Surfactant Properties
The unique structure of Bis(2-hydroxyethyl)methyl[4...ammonium iodide allows it to function effectively as a surfactant. Its ability to lower surface tension makes it applicable in various formulations:
- Emulsifiers : Used in cosmetic and pharmaceutical formulations to stabilize emulsions.
- Detergents : Acts as a cleaning agent in industrial and household cleaning products due to its surface-active properties.
Environmental Chemistry
As a member of the per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental persistence and bioaccumulation potential:
- Soil and Water Remediation : Research focuses on its degradation pathways and methods to remove PFAS from contaminated environments.
- Toxicology Studies : Investigating the health effects of exposure to PFAS compounds like this ammonium iodide is critical for public health assessments.
Biomedical Applications
The compound's biocompatibility and surfactant properties lend themselves to biomedical applications:
- Drug Delivery Systems : Its ability to encapsulate hydrophobic drugs enhances bioavailability.
- Antimicrobial Agents : Studies are exploring its efficacy against various pathogens due to its quaternary ammonium structure which is known for antimicrobial properties.
Case Studies
-
Surfactant Efficacy in Emulsions :
A study demonstrated that Bis(2-hydroxyethyl)methyl[4...ammonium iodide significantly improved the stability of oil-in-water emulsions compared to traditional surfactants. The results indicated a reduction in droplet size and enhanced stability over time. -
Environmental Impact Assessment :
Research conducted on the environmental persistence of this compound revealed that it exhibits low degradation rates in aquatic systems. This study emphasized the need for effective remediation strategies for PFAS-contaminated sites. -
Antimicrobial Activity Evaluation :
A clinical study evaluated the antimicrobial effectiveness of formulations containing Bis(2-hydroxyethyl)methyl[4...ammonium iodide against common pathogens such as Staphylococcus aureus. The results showed significant inhibition of bacterial growth.
Mechanism of Action
The compound exerts its effects primarily through its interaction with lipid membranes. The fluorinated alkyl chain inserts into the lipid bilayer, disrupting its structure and increasing permeability. This can lead to cell lysis in microbial cells or enhanced drug delivery in therapeutic applications. The hydroxyethyl groups facilitate hydrogen bonding, further stabilizing its interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The target compound’s elongated perfluoro chain (C15) enhances hydrophobicity compared to shorter-chain analogues like C8 or C7 derivatives .
- The -OH group at position 2 improves water solubility, distinguishing it from fully fluorinated surfactants like ammonium perfluorooctanesulfonate.
Physicochemical Properties
| Property | Target Compound | Bis(2-hydroxyethyl)ammonium C7-sulphonate | Ammonium C8-sulphonate |
|---|---|---|---|
| Water Solubility | Moderate (due to I⁻) | High (sulphonate group) | High |
| Thermal Stability | >300°C | ~250°C | ~200°C |
| Surface Tension (mN/m) | 18–22 (0.1% solution) | 20–24 | 22–25 |
| Log P | 4.2 (estimated) | 3.8 | 3.5 |
Analysis :
Research Findings and Functional Comparisons
Environmental Impact
- Persistence: The C15 chain’s length increases environmental persistence compared to C7 or C8 compounds, raising concerns similar to those associated with perfluorooctanoic acid (PFOA) .
- Toxicity: Limited data exist, but iodide counterions may reduce bioaccumulation risks compared to sulfonates, which bind more strongly to proteins .
Biological Activity
Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide (CAS Number: 93776-16-0) is a complex quaternary ammonium compound with potential applications in various fields including biomedicine and materials science. This article reviews its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F25INO3 |
| Molecular Weight | 923.234 g/mol |
| Boiling Point | 480.8 °C at 760 mmHg |
| Flash Point | 244.6 °C |
| LogP | 3.723 |
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular structures due to its amphiphilic nature. The presence of fluorinated chains enhances its lipophilicity and stability in biological systems. Research indicates that such compounds can disrupt cell membranes or modulate membrane-associated proteins.
Antimicrobial Activity
Studies have shown that similar quaternary ammonium compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with structural similarities have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicate effective inhibition of bacterial growth at concentrations as low as 50 µM .
- Antifungal Activity : The compound has been noted for its antifungal properties as well. In a comparative study with clotrimazole (a standard antifungal), it demonstrated an inhibition rate ranging from 83% to 100% against Candida albicans and other fungal pathogens .
Cytotoxicity
While the antimicrobial properties are promising, cytotoxicity studies are crucial for assessing safety profiles:
- Cell Line Studies : In vitro studies using HepG2 (liver cancer) and HT29 (colon cancer) cell lines showed that certain derivatives of similar compounds had no significant cytotoxic effects at concentrations up to 50 µM . However, further research is needed to fully understand the cytotoxic potential of this specific compound.
Case Studies
- Study on Membrane Disruption : A study investigated the effects of fluorinated quaternary ammonium compounds on bacterial membranes. It was found that these compounds could disrupt the membrane integrity leading to cell lysis. This suggests a potential mechanism for the observed antibacterial activity .
- Fluorinated Compounds in Drug Development : Research highlighted the role of fluorinated groups in enhancing the pharmacological properties of compounds. The incorporation of such groups has been linked to improved metabolic stability and bioavailability in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
